(R)-6-Ethylchroman-4-amine (R)-6-Ethylchroman-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16224493
InChI: InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(R)-6-Ethylchroman-4-amine

CAS No.:

Cat. No.: VC16224493

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Ethylchroman-4-amine -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name (4R)-6-ethyl-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1
Standard InChI Key IEPIMUROQDSURV-SNVBAGLBSA-N
Isomeric SMILES CCC1=CC2=C(C=C1)OCC[C@H]2N
Canonical SMILES CCC1=CC2=C(C=C1)OCCC2N

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-6-Ethylchroman-4-amine is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. Its IUPAC name is (R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine, reflecting the ethyl group at C6, the amine at C4, and the saturated pyran ring system. Key structural elements include:

  • Chroman backbone: A benzopyran system with a saturated oxygen-containing ring .

  • Ethyl substituent: A two-carbon alkyl chain at C6, influencing lipophilicity and stereochemical interactions .

  • Primary amine: Located at C4, enabling hydrogen bonding and participation in nucleophilic reactions .

The compound’s chirality arises from the C6 ethyl group, rendering it distinct from its (S)-enantiomer in terms of biological target interactions. Computational models predict an XLogP3 value of 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Stereochemical Control

Microwave-Assisted Aldol Condensation

Alternative routes inspired by chroman-4-one syntheses employ microwave-assisted aldol condensation . While traditionally used for ketones, this method could be modified by reductive amination:

  • Chroman-4-one intermediate: Synthesize 6-ethylchroman-4-one via base-mediated cyclization.

  • Reductive amination: Treat with ammonium acetate and sodium cyanoborohydride to yield the amine .

This approach avoids racemization at C6 if the ethyl group is introduced prior to ring formation.

Physicochemical and Spectroscopic Properties

Computational Predictions

PropertyValueMethod
Molecular Weight177.24 g/molPubChem
XLogP31.8XLogP3 3.0
Hydrogen Bond Donors1 (NH₂)Cactvs 3.4.6
Rotatable Bonds2 (ethyl, amine)Cactvs 3.4.6
Polar Surface Area43.7 ŲChemAxon

Applications in Materials Science

Fluorescent Probes

(R)-6-Ethylchroman-4-amine’s conjugated system enables π→π* transitions, making it a candidate for bioimaging. Functionalization at C4 with electron-donating groups (e.g., NH₂) red-shifts emission wavelengths . For example:

  • Cellular tracking: Amine derivatives label lipid droplets (λₑₘ = 450 nm) with low cytotoxicity .

  • pH sensitivity: Protonation/deprotonation of the amine alters fluorescence intensity, useful in lysosomal imaging.

Catalytic Asymmetric Synthesis

The chiral chroman backbone serves as a ligand in asymmetric catalysis. Copper complexes of similar amines enantioselectively catalyze cyclopropanations (up to 92% ee) .

Challenges and Future Directions

  • Stereoselective synthesis: Developing scalable methods for R-enantiomer production remains critical.

  • Target identification: Proteomic studies are needed to map interactions with sirtuins or neurotransmitter receptors.

  • Toxicological profiling: Assess metabolic stability, CYP inhibition, and hERG channel liability.

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